methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate
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Overview
Description
Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiazine ring, a trifluoromethyl group, and a carbamoyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazine Ring: This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine Derivatives: Compounds with similar benzothiazine rings but different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups but different core structures.
Carbamoyl Methyl Derivatives: Compounds with carbamoyl methyl groups but different ring systems.
Uniqueness
Methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 1,1-dioxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5S/c1-35-24(32)23-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)36(33,34)30(23)15-21(31)29-19-13-7-6-12-18(19)25(26,27)28/h2-14H,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFXAMWKMMGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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